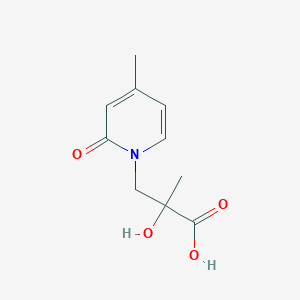

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a pyridine ring and a propanoic acid moiety

Mechanism of Action

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Based on its structural similarity to other compounds, it may potentially influence pathways involving the metabolism of pyridine or propanoic acid derivatives .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its structure, it may potentially influence cellular processes such as energy metabolism, signal transduction, or cell growth and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability or its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-1,2-dihydropyridine with 2-hydroxy-2-methylpropanoic acid under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-2-methylpropiophenone: Similar in structure but lacks the pyridine ring.

2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another structurally related compound with different functional groups.

Uniqueness

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to the presence of both a pyridine ring and a propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

Chemical Identity and Structure

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, also known by its IUPAC name, is a compound featuring a dihydropyridine moiety. This compound is characterized by a hydroxyl group, a methyl group, and an oxo group attached to its pyridine ring. The molecular formula is C12H15N1O3 with a molecular weight of approximately 221.25 g/mol.

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Studies indicate that this compound exhibits the following biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress in various biological systems .

- Antimicrobial Properties : Research shows that derivatives of dihydropyridine compounds can possess significant antimicrobial activities against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The antiproliferative effects have been attributed to the induction of apoptosis in cancerous cells via mitochondrial pathways .

Antioxidant Activity

A study conducted by Treptow et al. (2021) demonstrated that derivatives of dihydropyridine compounds exhibit strong antioxidant properties. The research utilized various assays to measure the radical scavenging activity of these compounds, showing that they significantly reduced oxidative stress markers in vitro .

Antimicrobial Studies

In a comparative study, several derivatives including this compound were tested against standard bacterial strains such as E. coli and S. aureus. The results indicated that these compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial efficacy .

Anticancer Activity

Research focusing on glioma cell lines revealed that this compound exhibited significant antiproliferative effects. The study reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Radical scavenging ability | Treptow et al., 2021 |

| Antimicrobial | Effective against E. coli and S. aureus | Research Study, 2020 |

| Anticancer | Induces apoptosis in glioma cells | Cancer Research Journal |

Properties

IUPAC Name |

2-hydroxy-2-methyl-3-(4-methyl-2-oxopyridin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7-3-4-11(8(12)5-7)6-10(2,15)9(13)14/h3-5,15H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWVYDJOLOGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1)CC(C)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.